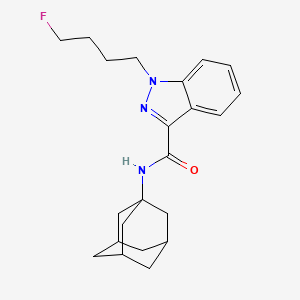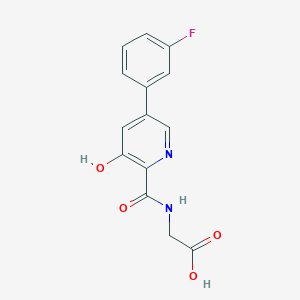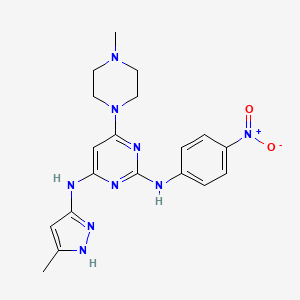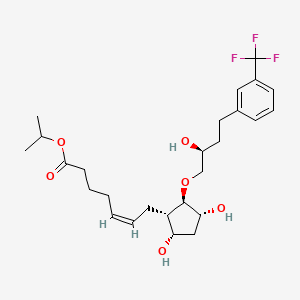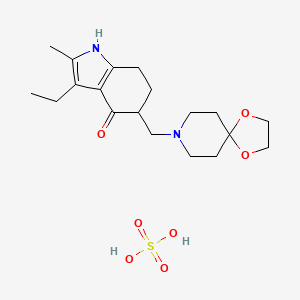
AlPcS4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AlPcS4 , also known as aluminum phthalocyanine tetrasulfonate Chloroaluminum tetrasulfophthalocyanine; or AlS4Pc, AlPcS4(a), is a potent photosensitizer, and is potentially useful in cancer sonodynamic therapy and cancer photodynamic therapy. Aluminum phthalocyanine disulfonate is a mixture of regional isomers, in which sulfonate group can be in 3- or 4- position in phenyl ring. Aluminum phthalocyanine disulfonate is also a Coloring Agent; Dermatologic Agent; Fluorescent Dye; Indicators and Reagent; Luminescent Agent; Photosensitizing Agent; Radiation-Sensitizing Agent.
科学的研究の応用
1. Photodynamic Therapy (PDT) Applications
Al(III) phthalocyanine chloride tetrasulfonic acid (AlPcS4) is extensively researched for its applications in photodynamic therapy (PDT). It's recognized for its deep tissue penetration, high quantum yields, good photostability, and low photobleaching, making it a promising agent for cancer treatment. Various studies have explored its use in gastric cancer therapy, with different drug carriers like gold nanorods and cationic liposomes enhancing its PDT effect on gastric cancer cells (Xin et al., 2018). Additionally, transferrin-conjugated liposome targeting of AlPcS4 to rat bladder carcinoma cells has shown effective tumor-selective accumulation, suggesting its potential for photodynamic therapy of superficial bladder tumors (Derycke et al., 2004).
2. Enhancing Photodynamic Therapy Efficiency
Research has shown that incorporating AlPcS4 onto plasmonic Au nanorings significantly enhances its cellular internalization and the generation of reactive oxygen species (ROS), crucial for photodynamic therapy. This method demonstrated substantial efficacy in the treatment of human breast cancer cells (Hu et al., 2015). Another innovative approach involves the use of mesoporous silica-coated gold nanorods, integrating treatments like photothermal therapy, PDT, and chemotherapy. This multifunctional nanocomposite specifically targets hepatoma cells, showing significant potential in oncotherapy (Luo et al., 2016).
3. Interaction with Biological Interfaces
AlPcS4 has been investigated for its interactions at biological interfaces, particularly in cancerous and noncancerous human breast tissues. Studies using spectroscopies like IR, Raman, and UV–vis have provided insights into molecular interactions and primary events at these interfaces, highlighting differences in photochemical dynamics between biological tissues and aqueous solutions (Abramczyk et al., 2013).
4. Targeting Cancer Cells
Efforts to enhance the photodynamic activity of AlPcS4 include its specific delivery to tumor cells, like HeLa cells, which overexpress the transferrin receptor. Transferrin conjugated PEG-liposomes containing AlPcS4 showed significantly higher photocytotoxicity compared to free AlPcS4, demonstrating a potent approach for targeting cancer cells (Gijsens et al., 2002).
5. Interaction with Human Serum Albumin
The interaction of AlPcS4 with human serum albumin (HSA) has been explored, showing high-binding affinity and the identification of two binding sites. This interaction, predominantly electrostatic, indicates that HSA could be a major endogenous carrier of AlPcS4 (Filyasova et al., 2001).
6. Subcellular Localization in Cancer Cells
Studies on metastatic human melanoma (HT-144) cells have contributed to understanding the subcellular localization of AlPcS4, suggesting its potential as a sensitizer for melanoma skin cancer treatments (Ndhundhuma et al., 2011).
特性
CAS番号 |
144082-45-1 |
|---|---|
製品名 |
AlPcS4 |
分子式 |
C32H16AlClN8O12S4 |
分子量 |
895.1955 |
IUPAC名 |
Aluminate(4-), chloro[29H,31H-phthalocyanine-2,9,17,24-tetrasulfonato(6-)-N29,N30,N31,N32]-, (SP-5-13)- |
InChI |
InChI=1S/C32H16N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-35-25(17)33-26-18-6-2-14(54(44,45)46)10-22(18)31(36-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(38-32)34-27-19-7-3-15(55(47,48)49)11-23(19)30(37-27)39-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 |
InChIキー |
ZFWXERRHYQLDNT-UHFFFAOYSA-M |
SMILES |
Cl[Al]123N4C5=NC6=[N]1C(C7=C6C=C(C=C7)S(=O)(O)=O)=NC8=C9C=CC(S(=O)(O)=O)=CC9=C(N38)N=C(C%10=C%11C=CC(S(=O)(O)=O)=C%10)[N]2=C%11N=C4C%12=C5C=C(S(=O)(O)=O)C=C%12 |
外観 |
Solid powder |
純度 |
>90% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AlPcS4 or AlS4Pc, or AlPcS4(a); Chloroaluminum tetrasulfophthalocyanine; Aluminum phthalocyanine tetrasulfonate tetrasodium; Al(III) Phthalocyanine Chloride Tetrasulfonic tetrasodium; MFCD#: MFCD00672294. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



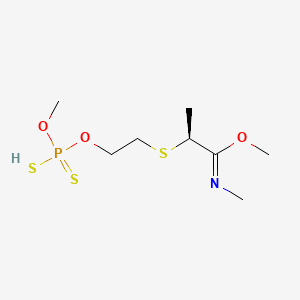
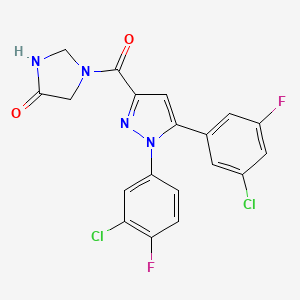
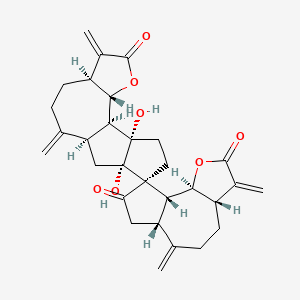
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
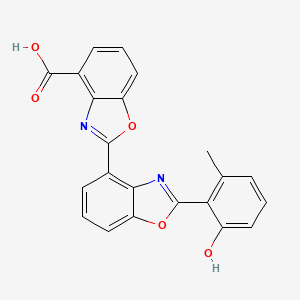
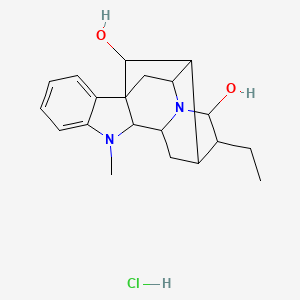
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

